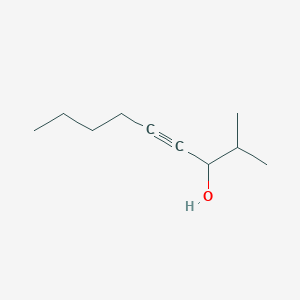

4-Nonyn-3-ol, 2-methyl-

Description

Overview of Terminal Alkyne and Secondary Alcohol Functionalities in Organic Synthesis

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, are highly versatile functional groups in organic synthesis. The acidity of the terminal alkyne's proton allows for the formation of metal acetylides, which are potent nucleophiles for carbon-carbon bond formation. nih.gov This reactivity is fundamental to numerous synthetic strategies, including the alkynylation of carbonyl compounds. nih.gov

Secondary alcohols feature a hydroxyl group attached to a carbon atom that is bonded to two other carbon atoms. This functional group can undergo a wide range of reactions, including oxidation to ketones, esterification, and nucleophilic substitution, often with stereochemical control. shiksha.com The presence of both a terminal alkyne and a secondary alcohol in a single molecule, as in 4-Nonyn-3-ol, 2-methyl-, provides a synthetically valuable scaffold for creating diverse and complex target molecules.

Academic Significance of 4-Nonyn-3-ol, 2-methyl- as a Model Compound

While not always explicitly labeled as a "model compound" in all literature, 4-Nonyn-3-ol, 2-methyl- and its structural isomers are frequently employed in academic research to investigate the reactivity and potential applications of secondary alkyne alcohols. For instance, studies on the selective hydrogenation of similar alkynols to produce valuable alkenols, which are precursors for vitamins and fragrances, highlight the importance of understanding the reaction mechanisms and catalyst performance for this class of compounds. The insights gained from such studies are often generalizable to a broader range of alkyne alcohols, positioning compounds like 4-Nonyn-3-ol, 2-methyl- as important substrates for methodological development.

Furthermore, the synthesis of specific stereoisomers of related compounds, such as (S)-2-Methyl-4-octanol, a pheromone, underscores the significance of developing stereoselective synthetic routes for chiral alkyne alcohols. researchgate.net Research in this area often utilizes structurally similar substrates to optimize reaction conditions and catalyst systems.

Historical Context of Related Alkyne Alcohol Research

The chemistry of alkyne alcohols has a rich history, dating back to the pioneering work on acetylene (B1199291) chemistry. The synthesis of the simplest alkyne alcohol, propargyl alcohol, was a significant milestone, initially produced as a byproduct in the industrial synthesis of but-2-yne-1,4-diol from acetylene and formaldehyde. wikipedia.orgkyoto-u.ac.jp This reaction, often catalyzed by copper acetylide, laid the groundwork for the broader exploration of alkynylation reactions. kyoto-u.ac.jpnih.gov

Over the years, numerous methods for the synthesis of substituted propargyl alcohols have been developed. Early methods often relied on the use of strong bases like sodium amide to deprotonate terminal alkynes, followed by reaction with aldehydes or ketones. The development of organometallic reagents, particularly Grignard reagents (organomagnesium halides) and organolithium compounds, provided more versatile and controllable methods for the synthesis of secondary and tertiary alkyne alcohols. organic-chemistry.org The ongoing development of catalytic and stereoselective methods for the synthesis of chiral propargyl alcohols continues to be an active area of research, driven by the demand for enantiomerically pure compounds in various fields, including pharmaceuticals and materials science. organic-chemistry.orgnih.gov

Chemical and Physical Properties of 4-Nonyn-3-ol, 2-methyl- and Related Compounds

Below are tables detailing the physical and representative spectroscopic data for 4-Nonyn-3-ol, 2-methyl- and a structurally related compound.

Table 1: Physical Properties

| Property | Value for 2-methylnon-4-yn-3-ol |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| CAS Number | 6579-56-2 |

Table 2: Representative Spectroscopic Data for a Structurally Similar Compound (2-Methyl-4-phenyl-3-butyn-2-ol)

| Data Type | Values |

| ¹H NMR (400 MHz, CDCl₃) | δ = 7.43-7.41 (m, 2H), 7.31-7.29 (m, 3H), 2.33 (s, br, 1H), 1.62 (s, 6H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ = 131.6, 128.2, 122.7, 93.8, 82.1, 65.6, 31.4 |

Note: The spectroscopic data provided is for a closely related compound and serves as a representative example. Actual values for 4-Nonyn-3-ol, 2-methyl- may vary.

Structure

3D Structure

Propriétés

Numéro CAS |

6579-56-2 |

|---|---|

Formule moléculaire |

C10H18O |

Poids moléculaire |

154.25 g/mol |

Nom IUPAC |

2-methylnon-4-yn-3-ol |

InChI |

InChI=1S/C10H18O/c1-4-5-6-7-8-10(11)9(2)3/h9-11H,4-6H2,1-3H3 |

Clé InChI |

GHEHXRGUNOPVKP-UHFFFAOYSA-N |

SMILES canonique |

CCCCC#CC(C(C)C)O |

Origine du produit |

United States |

Synthetic Methodologies and Strategies for 4 Nonyn 3 Ol, 2 Methyl

Established Synthetic Routes to Alkyne Alcohols

Traditional methods for the synthesis of alkyne alcohols have been widely employed for their reliability and versatility. These approaches typically involve the formation of a carbon-carbon bond between an alkyne and a carbonyl compound.

Grignard Reagent Addition to Aldehydes/Ketones

A classic and robust method for the synthesis of 2-methyl-4-nonyn-3-ol involves the nucleophilic addition of an alkynyl Grignard reagent to an aldehyde. In this approach, 1-hexyne (B1330390) is first deprotonated by an alkyl Grignard reagent, such as ethylmagnesium bromide, to form the corresponding hexynylmagnesium bromide. This alkynyl Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of isobutyraldehyde (B47883). Subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol, 2-methyl-4-nonyn-3-ol. researchgate.net

The general reaction is as follows:

Step 1: Formation of the Alkynyl Grignard Reagent CH₃(CH₂)₃C≡CH + CH₃CH₂MgBr → CH₃(CH₂)₃C≡CMgBr + CH₃CH₃

Step 2: Addition to Isobutyraldehyde and Workup CH₃(CH₂)₃C≡CMgBr + (CH₃)₂CHCHO → Intermediate Alkoxide Intermediate Alkoxide + H₃O⁺ → CH₃(CH₂)₃C≡CCH(OH)CH(CH₃)₂

This method is highly effective for a wide range of aldehydes and alkynes, offering good yields and operational simplicity.

| Reactant 1 | Reactant 2 | Product |

| 1-Hexynylmagnesium bromide | Isobutyraldehyde | 2-Methyl-4-nonyn-3-ol |

| Ethylmagnesium bromide | 1-Hexyne | 1-Hexynylmagnesium bromide |

Lithium Acetylide Chemistry

Similar to the Grignard approach, lithium acetylides are powerful nucleophiles for the synthesis of alkyne alcohols. The synthesis of 2-methyl-4-nonyn-3-ol via this route begins with the deprotonation of 1-hexyne using a strong organolithium base, typically n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This generates the highly reactive lithium hexynide. The subsequent addition of isobutyraldehyde to this solution results in the nucleophilic attack of the acetylide on the carbonyl carbon. An aqueous workup then furnishes 2-methyl-4-nonyn-3-ol.

The reaction proceeds as follows:

Step 1: Formation of Lithium Hexynide CH₃(CH₂)₃C≡CH + n-BuLi → CH₃(CH₂)₃C≡CLi + Butane

Step 2: Addition to Isobutyraldehyde and Workup CH₃(CH₂)₃C≡CLi + (CH₃)₂CHCHO → Intermediate Alkoxide Intermediate Alkoxide + H₂O → CH₃(CH₂)₃C≡CCH(OH)CH(CH₃)₂

This method is often preferred when the substrate is sensitive to the more basic conditions of Grignard reactions.

| Reactant 1 | Reactant 2 | Product |

| Lithium hexynide | Isobutyraldehyde | 2-Methyl-4-nonyn-3-ol |

| 1-Hexyne | n-Butyllithium | Lithium hexynide |

Hydroboration-Oxidation Approaches

Hydroboration-oxidation is a two-step reaction that can be used to synthesize alcohols from alkenes. While not a direct method for producing alkyne alcohols from simple starting materials, it becomes relevant if a suitable enyne precursor is available. For the synthesis of 2-methyl-4-nonyn-3-ol, one could envision a hypothetical precursor such as 2-methylnon-1-en-4-yne. The hydroboration of the double bond with a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidation with hydrogen peroxide (H₂O₂) and a base, would selectively form the primary alcohol at the terminal carbon of the double bond, leaving the alkyne moiety intact. However, this is a less direct and more complex strategy compared to the direct addition of acetylides to aldehydes.

Other Traditional Carbon-Carbon Bond Forming Reactions

Other traditional methods for forming carbon-carbon bonds could be adapted for the synthesis of alkyne alcohols, although they are less common for this specific transformation. For instance, the use of organozinc reagents, prepared from the corresponding alkynyl halides, can also be employed for the addition to aldehydes. These reactions often require the presence of a catalyst and may offer different reactivity and selectivity profiles compared to Grignard or organolithium reagents.

Modern and Sustainable Synthetic Approaches

Recent advances in organic synthesis have focused on the development of more efficient, selective, and environmentally benign methods. For the synthesis of chiral molecules like 2-methyl-4-nonyn-3-ol, catalytic stereoselective methods are of paramount importance.

Catalytic Stereoselective Synthesis of 2-Methyl-4-nonyn-3-ol

The development of catalytic asymmetric methods allows for the synthesis of specific enantiomers of 2-methyl-4-nonyn-3-ol, which is crucial for applications in life sciences. These methods typically involve the use of a chiral catalyst that directs the addition of the alkyne to the aldehyde in a stereocontrolled manner.

A prominent strategy involves the use of a chiral ligand complexed to a metal, such as zinc, titanium, or copper. For example, the addition of 1-hexyne to isobutyraldehyde can be catalyzed by a chiral amino alcohol ligand in the presence of a zinc salt. The chiral catalyst forms a complex with the reagents, creating a chiral environment that favors the formation of one enantiomer of the product over the other.

An example of a catalytic system could involve:

Alkyne: 1-Hexyne

Aldehyde: Isobutyraldehyde

Catalyst System: A chiral ligand (e.g., a derivative of ephedrine (B3423809) or a BINOL-based ligand) and a metal salt (e.g., Zn(OTf)₂).

The reaction would proceed with a high degree of enantioselectivity, yielding either the (R)- or (S)-enantiomer of 2-methyl-4-nonyn-3-ol, depending on the chirality of the ligand used. These catalytic methods are highly sought after due to the use of small amounts of the chiral catalyst, leading to a more atom-economical and sustainable process.

| Catalyst Component | Function |

| Chiral Ligand | Induces stereoselectivity |

| Metal Salt | Activates the aldehyde |

| Base (if required) | Deprotonates the alkyne |

The continuous development of novel catalysts and reaction conditions is expanding the toolbox for the efficient and selective synthesis of valuable alkyne alcohols like 2-methyl-4-nonyn-3-ol.

Chemoenzymatic Synthesis and Biotransformation Pathways

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers powerful tools for producing complex chiral molecules like 4-nonyn-3-ol, 2-methyl-. These approaches leverage the high selectivity of enzymes to create specific stereocenters under mild reaction conditions.

A prominent strategy involves the sequential, one-pot reduction of an appropriate unsaturated ketone precursor. This method has been successfully demonstrated for structurally similar compounds, such as the pheromone 4-methylheptan-3-ol, and provides a direct model for the synthesis of 4-nonyn-3-ol, 2-methyl-. mdpi.com The process uses two distinct types of enzymes in sequence: an ene-reductase (ER) to reduce a carbon-carbon double bond and an alcohol dehydrogenase (ADH) to reduce the ketone to the desired alcohol. mdpi.com The stereochemical outcome at both the C2 and C3 positions can be precisely controlled by selecting the appropriate enzymes. For instance, different enzymes from the Old Yellow Enzyme (OYE) family can generate either the (R) or (S) configuration at the C2 methyl group, while different ADHs can produce either the (R) or (S) configuration at the C3 hydroxyl group. mdpi.com

This dual-enzyme system can be run in a one-pot setup where the cofactor required by both enzymes, such as NAD(P)H, is continuously regenerated in situ using a substrate like glucose and a glucose dehydrogenase (GDH). mdpi.com This approach is highly efficient and atom-economical.

Biotransformation pathways within microorganisms also present potential routes for generating alkyne-containing molecules. Research has uncovered a biosynthetic pathway in the bacterium Streptomyces cattleya that produces a terminal alkyne-containing amino acid. nih.gov This discovery demonstrates that nature possesses the machinery to construct the alkyne functional group, opening possibilities for engineering metabolic pathways to produce specific alkynols de novo from simple feedstocks like glucose. nih.gov

Flow Chemistry Applications in Alkyne Alcohol Production

Flow chemistry, or continuous-flow synthesis, has emerged as a superior alternative to traditional batch processing for many chemical reactions, including the synthesis of alkynes and their derivatives. patsnap.com This technology offers significant improvements in safety, efficiency, and scalability. patsnap.comrsc.org

The production of the alkyne backbone of 4-nonyn-3-ol, 2-methyl- can be significantly enhanced using flow chemistry. For example, a continuous-flow method for generating alkynes from isoxazolones has been developed. rsc.orgrsc.org This process avoids the hazards associated with batch reactions, such as poor temperature control and the accumulation of toxic gaseous byproducts. rsc.orgrsc.org In a flow reactor, reagents are mixed in a continuous stream, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This leads to higher yields and purity, with residence times often under one minute. rsc.orgrsc.org

The benefits of applying flow chemistry to the production of alkyne alcohols are summarized in the table below.

| Feature | Advantage in Flow Synthesis | Reference |

| Heat Transfer | Superior heat dissipation prevents hotspots and side reactions, crucial for exothermic processes. | patsnap.com |

| Mass Transfer | Enhanced mixing leads to faster reaction rates and higher conversion. | patsnap.com |

| Safety | Small reaction volumes minimize the risk associated with hazardous reagents or unstable intermediates. | rsc.orgrsc.org |

| Scalability | Production can be scaled up by running the system for longer periods or by "numbering up" (parallelizing reactors). | patsnap.com |

| Automation | Integration of in-line analysis and feedback loops allows for real-time optimization and improved reproducibility. | patsnap.com |

Green Chemistry Principles in the Synthesis of 4-Nonyn-3-ol, 2-methyl-

The synthesis of 4-nonyn-3-ol, 2-methyl- can be designed to align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.

A key development in this area is the one-pot transformation of alkynes directly into chiral alcohols. rsc.org One such method utilizes formic acid in an aqueous medium to first convert the alkyne to a ketone, followed by a transfer hydrogenation to furnish the chiral alcohol. rsc.org This process is notable for several green features:

Atom Economy: As a one-pot reaction, it reduces the number of workup and purification steps, minimizing solvent use and waste.

Benign Solvent: The use of water as a solvent is a significant improvement over volatile organic solvents. rsc.org

Catalytic Process: The reaction is catalytic, reducing the amount of reagents required.

Chemoenzymatic routes, as described in section 2.2.2, are inherently green. Enzymes operate under mild conditions (room temperature and neutral pH), are biodegradable, and exhibit high selectivity, which eliminates the need for protecting groups and reduces the formation of byproducts. mdpi.com The use of aqueous buffer solutions as the reaction medium further enhances the green credentials of this synthetic strategy. mdpi.com

Synthesis of Stereoisomers and Enantiomeric Purity Assessment

The compound 4-nonyn-3-ol, 2-methyl- possesses two stereocenters (at the C2 and C3 positions), meaning it can exist as four distinct stereoisomers: (3R,2R), (3S,2S), (3R,2S), and (3S,2R). The synthesis of a single, specific stereoisomer is a significant challenge that requires precise control over the reaction's stereochemical outcome.

Enantioselective Catalysis for Chiral 4-Nonyn-3-ol, 2-methyl-

Enantioselective catalysis is the key to producing enantiomerically pure forms of 4-nonyn-3-ol, 2-methyl-. The chemoenzymatic approach is particularly powerful for this purpose. mdpi.com By carefully selecting a pair of enzymes, a specific enantiomer can be targeted.

The synthesis of the four stereoisomers of the related 4-methylheptan-3-ol demonstrates a viable pathway. mdpi.com The process starts with an achiral unsaturated ketone. The first enzymatic reduction of the C=C bond by an ene-reductase establishes the stereocenter at the C2 position. The subsequent reduction of the ketone carbonyl by an alcohol dehydrogenase sets the stereocenter at the C3 position.

The following table illustrates how different combinations of enzymes can be used to synthesize each of the four possible stereoisomers, based on the established model. mdpi.com The enantiomeric excess (ee), a measure of enantiomeric purity, is typically determined using chiral gas chromatography (GC).

| Target Stereoisomer | Ene-Reductase (for C2) | Alcohol Dehydrogenase (for C3) | Expected Purity | Reference |

| (3S,2R)-isomer | OYE2.6 | ADH440 | >99% ee, >99% de | mdpi.com |

| (3R,2R)-isomer | OYE2.6 | ADH270 | >99% ee, >99% de | mdpi.com |

| (3S,2S)-isomer | OYE1-W116V | ADH440 | >99% ee, >99% de | mdpi.com |

| (3R,2S)-isomer | OYE1-W116V | ADH270 | >99% ee, >99% de | mdpi.com |

Diastereoselective Synthetic Strategies

Diastereoselective synthesis aims to selectively produce one diastereomer over others. In the context of 4-nonyn-3-ol, 2-methyl-, this means, for example, producing the (3R,2R) isomer while excluding the (3R,2S), (3S,2R), and (3S,2S) forms.

The sequential multi-enzymatic strategy is an excellent example of a highly diastereoselective synthesis. mdpi.com Because the two stereocenters are created in independent, enzyme-catalyzed steps, the stereochemical outcome of each step is controlled with high fidelity. The result is the formation of a single diastereomer with very high diastereomeric excess (de). mdpi.com

Chemical methods for diastereoselective synthesis often rely on substrate control, auxiliary control, or reagent control. For the addition of the methyl group at C2 and the hydride at C3, a chiral auxiliary could be used to direct the approach of reagents to create the desired relative stereochemistry. Alternatively, a diastereoselective reduction of a chiral ketone precursor, where the existing stereocenter at C2 directs the incoming hydride to one face of the carbonyl, could be employed. Such methods have been shown to achieve high diastereoselectivity in the synthesis of other complex molecules. nih.govclockss.org

Reaction Mechanisms and Chemical Reactivity of 4 Nonyn 3 Ol, 2 Methyl

Alkyne Reactivity Studies

The carbon-carbon triple bond in 4-Nonyn-3-ol, 2-methyl- is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Electrophilic addition to an unsymmetrical internal alkyne like 4-Nonyn-3-ol, 2-methyl- can lead to a mixture of regioisomers. The reaction is initiated by the attack of the alkyne's π-electrons on an electrophile (E+), forming a vinyl carbocation intermediate. The regioselectivity of the reaction is determined by the relative stability of the two possible vinyl carbocations.

In the case of 4-Nonyn-3-ol, 2-methyl-, the two carbons of the triple bond are C4 and C5. Attack by an electrophile will generate a positive charge on either C4 or C5. The stability of these carbocations is influenced by the electronic effects of the neighboring groups. The isopropyl group at C3 is electron-donating, which would stabilize a carbocation at C4. Conversely, the butyl group at C6 also exerts an inductive effect. The subsequent attack by a nucleophile (Nu-) on the carbocation intermediate yields the final addition product. Due to the potential for two different carbocation intermediates, a mixture of products is often observed.

Table 1: Expected Products from Electrophilic Addition of HBr to 4-Nonyn-3-ol, 2-methyl-

| Reactant | Reagent | Intermediate Carbocation | Product(s) |

|---|

This table represents theoretically expected products based on general mechanisms of electrophilic addition to unsymmetrical internal alkynes.

The alkyne functionality in 4-Nonyn-3-ol, 2-methyl- can participate in cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "Click Chemistry." This reaction typically involves the coupling of an azide with an alkyne to form a 1,2,3-triazole. While copper(I)-catalyzed azide-alkyne cycloadditions (CuAAC) are most efficient with terminal alkynes, ruthenium-catalyzed versions (RuAAC) can be effective for internal alkynes.

The reaction of 4-Nonyn-3-ol, 2-methyl- with an organic azide (e.g., benzyl azide) in the presence of a suitable ruthenium catalyst would be expected to yield a mixture of two regioisomeric, fully substituted triazoles. The formation of these regioisomers is a common feature of cycloadditions involving unsymmetrical internal alkynes.

Hydration: The acid-catalyzed hydration of an unsymmetrical internal alkyne, typically using aqueous sulfuric acid and a mercury(II) salt catalyst, results in the formation of ketones. The addition of water across the triple bond follows Markovnikov's rule, proceeding through an enol intermediate that rapidly tautomerizes to the more stable keto form. For 4-Nonyn-3-ol, 2-methyl-, this reaction is not expected to be regioselective and would likely produce a mixture of two ketones: 2-methyl-4-nonanon-3-ol and 2-methyl-5-nonanon-3-ol.

Recent studies have explored more environmentally benign methods for propargylic alcohol hydration. For instance, a system using a task-specific ionic liquid, [Bu4P][Im], in the presence of atmospheric CO2 has been shown to effectively hydrate various propargylic alcohols to their corresponding α-hydroxy ketones. While 4-Nonyn-3-ol, 2-methyl- was not specifically tested, related compounds provided good to excellent yields.

Table 2: Yields of α-Hydroxy Ketones from the Hydration of Various Propargylic Alcohols using [Bu4P][Im]/CO2

| Propargylic Alcohol | Yield (%) |

|---|---|

| 3-Methyl-1-nonyn-3-ol | 84 |

| 2-Phenyl-3-butyn-2-ol | 87 |

Data sourced from studies on related propargylic alcohols to indicate potential reactivity.

Hydroboration-Oxidation: The hydroboration-oxidation of internal alkynes also yields ketones. The reaction proceeds via the syn-addition of a borane (B79455) reagent across the triple bond, followed by oxidation with hydrogen peroxide in a basic solution. With an unsymmetrical internal alkyne like 4-Nonyn-3-ol, 2-methyl-, standard hydroboration with borane (BH3) would likely result in a mixture of the two possible ketone products.

To achieve regioselectivity, sterically hindered boranes such as disiamylborane or 9-borabicyclo[3.3.1]nonane (9-BBN) can be employed. The bulky borane will preferentially add to the less sterically hindered carbon of the alkyne. In 4-Nonyn-3-ol, 2-methyl-, the steric environment around C4 (adjacent to the isopropyl group) and C5 (adjacent to the butyl group) would influence the regiochemical outcome.

Alcohol Functionality Reactivity

The secondary hydroxyl group at the C3 position of 4-Nonyn-3-ol, 2-methyl- is a site for oxidation and elimination reactions.

The oxidation of the secondary alcohol in 4-Nonyn-3-ol, 2-methyl- would yield the corresponding ketone, 2-methyl-4-nonyn-3-one. A variety of oxidizing agents can accomplish this transformation, with common laboratory reagents including chromic acid (H2CrO4), pyridinium chlorochromate (PCC), and Dess-Martin periodinane.

A more contemporary and practical method for the aerobic oxidation of propargylic alcohols utilizes a catalytic system of Fe(NO3)3·9H2O, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride in toluene at room temperature. This method is noted for its efficiency in converting propargylic alcohols to α,β-unsaturated alkynals or alkynones in good to excellent yields.

The general mechanism for oxidation with a reagent like chromic acid involves the formation of a chromate ester intermediate. This is followed by an E2-like elimination where a base removes the proton from the alcohol-bearing carbon, leading to the formation of the carbon-oxygen double bond and the reduction of the chromium species.

The acid-catalyzed dehydration of 4-Nonyn-3-ol, 2-methyl-, a secondary alcohol, is expected to proceed through an E1 elimination mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H2SO4 or H3PO4), forming a good leaving group (water).

Departure of the water molecule results in the formation of a secondary carbocation at C3. A subsequent deprotonation from an adjacent carbon (C2 or C4) by a weak base (such as water or the conjugate base of the acid) leads to the formation of a double bond.

According to Zaitsev's rule, when multiple alkene products are possible, the most substituted (and therefore most stable) alkene will be the major product. In this case, elimination of a proton from C2 would lead to 2-methyl-2-nonen-4-yne, a tetrasubstituted alkene. Elimination from C4, which is part of the alkyne, is less likely. Therefore, 2-methyl-2-nonen-4-yne is predicted to be the major product of the dehydration of 4-Nonyn-3-ol, 2-methyl-.

Table 3: Predicted Products of Dehydration of 4-Nonyn-3-ol, 2-methyl-

| Reactant | Conditions | Mechanism | Predicted Major Product |

|---|

This table is based on the general principles of alcohol dehydration and Zaitsev's rule.

Esterification and Etherification Reactions

Esterification:

The hydroxyl group of 4-nonyn-3-ol, 2-methyl- can undergo esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. The most common method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, typically concentrated sulfuric acid. chemguide.co.ukchemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the ester product, water is often removed as it is formed. chemguide.co.ukchemguide.co.uk

The mechanism of acid-catalyzed esterification involves the initial protonation of the carboxylic acid's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. youtube.com

Alternatively, for substrates that are sensitive to strong acids, other methods like the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) can be employed. commonorganicchemistry.com Reaction with highly reactive acyl chlorides or acid anhydrides can also produce esters, often under milder conditions. chemguide.co.ukyoutube.com

Table 1: Representative Esterification Reactions of Secondary Alcohols

| Carboxylic Acid/Derivative | Reagent | Catalyst | Product | Typical Yield (%) |

|---|---|---|---|---|

| Acetic Acid | 4-Nonyn-3-ol, 2-methyl- | H₂SO₄ | 2-methyl-4-nonyn-3-yl acetate | 70-85 |

| Benzoyl Chloride | 4-Nonyn-3-ol, 2-methyl- | Pyridine | 2-methyl-4-nonyn-3-yl benzoate | 85-95 |

| Acetic Anhydride | 4-Nonyn-3-ol, 2-methyl- | DMAP | 2-methyl-4-nonyn-3-yl acetate | >90 |

Note: The yields are representative and can vary based on specific reaction conditions.

Etherification:

Etherification of 4-nonyn-3-ol, 2-methyl- can be achieved through various methods. The Williamson ether synthesis, a classic method, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. libretexts.org Strong bases like sodium hydride are typically used to generate the alkoxide.

Acid-catalyzed dehydration of two molecules of the alcohol can also form a symmetrical ether, though this is more common for primary alcohols. libretexts.org For the synthesis of unsymmetrical ethers, methods like the iron(III)-catalyzed dehydrative etherification of a secondary alcohol with a primary alcohol can be employed. nih.govacs.org Lewis acid catalysts, such as scandium or lanthanum triflates, have also been shown to effectively catalyze the etherification of propargyl alcohols. nih.gov

Chemoselective and Regioselective Transformations

The presence of both a hydroxyl group and an alkyne in 4-nonyn-3-ol, 2-methyl- presents challenges and opportunities for selective transformations.

Studies on Competing Reaction Pathways

Reactions involving 4-nonyn-3-ol, 2-methyl- can proceed through different pathways depending on the reagents and conditions, leading to a mixture of products if not controlled. For instance, in reactions with electrophiles, both the hydroxyl group and the alkyne can be reactive centers. Under Appel-type conditions (CBr₄, PPh₃), secondary propargylic alcohols can undergo chemoselective isomerization to either propargylic bromides via an SN2 pathway or allenic bromides through an SN2' pathway, depending on the substituents. organic-chemistry.org

The regioselectivity of reactions is also a key consideration. For example, the cleavage of the epoxide ring in a structurally related 2-methyl-3,4-epoxy alcohol with an organoaluminum reagent was found to be highly regioselective, yielding predominantly the 1,3-diol motif. nih.gov This highlights how the interplay of functional groups within a molecule can direct the outcome of a reaction.

Kinetic and Thermodynamic Aspects of Reactivity

The outcome of a reaction can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control: At lower temperatures, the product that is formed faster (the kinetic product) will be the major product. This product is formed via the reaction pathway with the lower activation energy. masterorganicchemistry.comlibretexts.org

Thermodynamic Control: At higher temperatures, where the reactions are reversible, the most stable product (the thermodynamic product) will be the major product, as the system can reach equilibrium. masterorganicchemistry.comlibretexts.org

In the context of 4-nonyn-3-ol, 2-methyl-, consider the addition of an electrophile to the alkyne. This could potentially lead to different constitutional isomers. The initially formed product might be the kinetic product, which could then rearrange to a more stable thermodynamic product if the reaction conditions allow for equilibration. For instance, in the Diels-Alder reaction of cyclopentadiene with furan, the less stable endo isomer is the kinetic product, while the more stable exo isomer is the thermodynamic product. wikipedia.org

Catalytic Transformations Involving 4-Nonyn-3-ol, 2-methyl-

Catalysis plays a crucial role in the selective transformation of propargylic alcohols like 4-nonyn-3-ol, 2-methyl-.

Transition Metal Catalysis in Alkynol Reactions

Transition metals are widely used to catalyze reactions of alkynes and alcohols. For instance, palladium- or copper-catalyzed coupling reactions are common for propargylic alcohol derivatives. mdpi.com The substitution of the hydroxyl group in propargylic alcohols can be achieved using various transition metal catalysts, leading to the formation of new carbon-carbon, carbon-oxygen, carbon-sulfur, and carbon-nitrogen bonds. organic-chemistry.org

Selective hydrogenation of the alkyne moiety is another important transformation. Using a Pd/ZnO catalyst, for example, the triple bond in a similar compound, 2-methyl-3-butyn-2-ol, can be selectively hydrogenated to a double bond. rsc.org The choice of catalyst and reaction conditions is critical to prevent over-hydrogenation to the corresponding alkane.

Table 2: Examples of Transition Metal-Catalyzed Reactions of Propargylic Alcohols

| Reaction Type | Catalyst | Reactant(s) | Product Type |

|---|---|---|---|

| Substitution | FeCl₃ | Allyl trimethylsilane, Alcohols, Thiols | C-C, C-O, C-S bond formation |

| Coupling | CuCN/Grignard Reagent | Propargylic phosphate | Propargylic substitution product |

| Hydrogenation | Pd/ZnO | H₂ | Alkenol |

Organocatalysis and Biocatalysis for Derivatization

In recent years, organocatalysis and biocatalysis have emerged as powerful tools for the derivatization of alcohols, offering mild and selective reaction conditions.

Organocatalysis: Chiral secondary amines, for example, can be used as organocatalysts in the enantioselective propargylic alkylation of propargylic alcohols with aldehydes. researchgate.net This approach allows for the formation of chiral products with high enantioselectivity.

Biocatalysis: Enzymes offer a highly selective means of transforming propargylic alcohols. For instance, a biocatalytic cascade involving a peroxygenase and an alcohol dehydrogenase can be used for the deracemization of racemic propargylic alcohols to produce enantiomerically pure alcohols. nih.govnih.govresearchgate.nettudelft.nl This method provides a green and efficient route to chiral building blocks that are valuable in organic synthesis. The derivatization of hydroxyl groups using biocatalysts can also be employed to introduce chromophores or fluorophores for analytical purposes. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Nonyn 3 Ol, 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 4-Nonyn-3-ol, 2-methyl-, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its constitution and stereochemistry.

High-Resolution 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

The structural framework of 4-Nonyn-3-ol, 2-methyl- can be pieced together by analyzing its ¹H and ¹³C NMR spectra. While experimental spectra are the gold standard, predicted data based on computational methods like Density Functional Theory (DFT) offer a reliable reference for spectral assignment. csic.esresearchgate.netualberta.ca

Predicted ¹H and ¹³C NMR Data

The following table presents the predicted chemical shifts (δ) in parts per million (ppm) for the unique protons and carbons in 4-Nonyn-3-ol, 2-methyl-. These values are calculated for a standard solvent like CDCl₃ and serve as a basis for interpreting the various NMR experiments.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | ~0.95 (t) | ~13.9 |

| 2 | ~1.55 (m) | ~22.5 |

| 3 | ~2.15 (t) | ~12.5 |

| 4 | - | ~85.0 |

| 5 | - | ~80.0 |

| 6 | ~4.20 (d) | ~68.0 |

| 7 | ~1.85 (m) | ~34.0 |

| 8 | ~0.90 (d) | ~18.0 |

| 9 | ~0.92 (d) | ~17.5 |

| OH | Variable | - |

Note: The chemical shift of the hydroxyl (OH) proton is highly variable and depends on concentration, temperature, and solvent.

2D NMR for Structural Confirmation

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 4-Nonyn-3-ol, 2-methyl-, the following key correlations (cross-peaks) would be expected:

A cross-peak between the proton at C6 and the proton at C7, confirming the connectivity of the methine proton adjacent to the hydroxyl group with the isopropyl methine.

Correlations between the C7 proton and the methyl protons at C8 and C9, establishing the isopropyl group.

A cross-peak between the protons at C3 and C2, and between C2 and C1, confirming the butyl chain attached to the alkyne.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. nih.gov It would be used to definitively assign each carbon atom that bears protons:

The ¹H signal at ~4.20 ppm would correlate with the ¹³C signal at ~68.0 ppm (C6).

The ¹H signal at ~1.85 ppm would correlate with the ¹³C signal at ~34.0 ppm (C7).

The diastereotopic methyl proton signals around 0.9 ppm would correlate with their respective carbon signals near 18.0 ppm (C8 and C9).

The methylene (B1212753) protons of the butyl group (~2.15 and ~1.55 ppm) would correlate with their respective carbons (C3 and C2).

The terminal methyl protons of the butyl group (~0.95 ppm) would correlate with the C1 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. nih.govresearchgate.net Key expected HMBC correlations include:

The proton at C6 showing correlations to the alkyne carbons C4 and C5, as well as to the isopropyl carbons C7, C8, and C9.

The methylene protons at C3 showing strong correlations to the alkyne carbons C4 and C5, confirming the position of the triple bond.

The isopropyl methyl protons (C8, C9) showing correlations to C7 and C6.

Conformational Analysis via NMR Spectroscopy

The flexible single bonds in 4-Nonyn-3-ol, 2-methyl- (C6-C7 and C5-C6) allow the molecule to adopt various spatial arrangements or conformations. The relative populations of these conformers are determined by their steric and electronic interactions. researchgate.netnih.gov NMR spectroscopy, in conjunction with theoretical calculations, can provide detailed information about the most stable conformer in solution.

The primary focus of conformational analysis for this molecule would be the dihedral angle between the proton on the stereocenter (C6) and the proton on the adjacent isopropyl methine (C7). The magnitude of the scalar coupling constant between these two protons (³JH6-H7), determined from the ¹H NMR spectrum, can be related to this dihedral angle through the Karplus equation. By comparing the experimentally observed coupling constant with theoretical values calculated for different conformers, the predominant conformation can be inferred.

Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to identify protons that are close in space, irrespective of their through-bond connectivity. For instance, observing a NOE between the hydroxyl proton and specific protons on the isopropyl or butyl groups would provide strong evidence for a particular folded conformation stabilized by intramolecular interactions.

Dynamic NMR Studies of Rotational Barriers

Rotation around single bonds in molecules is typically fast on the NMR timescale at room temperature, resulting in averaged signals. However, if a significant energy barrier hinders rotation, the process can be slowed down by lowering the temperature. montana.eduresearchgate.net Dynamic NMR (DNMR) is the study of these changes in NMR spectra with temperature to determine the kinetic parameters of conformational exchange, such as the rotational energy barrier. cardiff.ac.ukdntb.gov.ua

In 4-Nonyn-3-ol, 2-methyl-, the two methyl groups of the isopropyl moiety (C8 and C9) are diastereotopic due to the adjacent chiral center at C6. This means they are chemically non-equivalent and should, in principle, have different chemical shifts. If the rotation around the C6-C7 bond is slow enough, two distinct signals (doublets) for these methyl groups would be observed.

As the temperature is increased, the rate of rotation around the C6-C7 bond increases. This causes the two distinct methyl signals to broaden, move closer together, and eventually coalesce into a single, broad signal at a specific temperature (the coalescence temperature, Tc). Above this temperature, the rotation is so fast that the NMR spectrometer detects only a single, time-averaged environment for the two methyl groups, resulting in a single sharp signal. By analyzing the line shape of the signals at different temperatures, particularly at the coalescence point, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. montana.edu

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These spectra provide a characteristic "fingerprint" and are especially useful for identifying the functional groups present.

Characterization of Functional Group Modes

The vibrational spectrum of 4-Nonyn-3-ol, 2-methyl- is dominated by the characteristic absorptions of its alcohol and alkyne functionalities.

Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch (free) | ~3630 | Medium | Weak |

| C-H Stretch (sp³) | 2850-3000 | Strong | Strong |

| C≡C Stretch | ~2240 | Weak/Medium | Strong |

| C-O Stretch | ~1050-1150 | Strong | Weak |

| O-H Bend | ~1350-1450 | Medium | Weak |

O-H Stretch: The most prominent feature of the alcohol group is the O-H stretching vibration. In a dilute, non-polar solvent where the molecule exists as a free monomer, this appears as a sharp band around 3630 cm⁻¹.

C≡C Stretch: The carbon-carbon triple bond stretch is another key diagnostic peak. Due to the internal position of the alkyne and the asymmetry around it, this vibration is expected to give a weak to medium intensity band in the IR spectrum around 2240 cm⁻¹. In contrast, this mode is typically strong and sharp in the Raman spectrum, making Raman spectroscopy particularly useful for its identification.

C-H Stretch: The region between 2850 and 3000 cm⁻¹ will contain multiple strong bands corresponding to the stretching vibrations of the sp³-hybridized C-H bonds in the butyl and isopropyl groups.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the secondary alcohol will appear as a strong band in the IR spectrum in the fingerprint region, typically between 1050 and 1150 cm⁻¹.

Hydrogen Bonding Interactions and Intermolecular Associations

In the condensed phase (liquid or solid) or in concentrated solutions, alcohol molecules associate via intermolecular hydrogen bonds. chemrxiv.org This interaction significantly perturbs the vibrational modes, especially those involving the hydroxyl group.

The most dramatic effect is seen on the O-H stretching band in the IR spectrum. When a hydrogen bond forms (O-H···O), the O-H bond weakens, causing its stretching frequency to decrease (red-shift) and the absorption band to become much broader and more intense. For 4-Nonyn-3-ol, 2-methyl-, this would result in the disappearance of the sharp "free" O-H band at ~3630 cm⁻¹ and the appearance of a very broad, strong absorption centered anywhere from 3200 to 3500 cm⁻¹. The exact position and shape of this band depend on the strength and nature of the hydrogen-bonded network.

Raman spectroscopy can also detect these changes, although the O-H stretch is generally weaker. Concentration-dependent IR studies can be used to distinguish between intramolecular and intermolecular hydrogen bonding. By systematically diluting a sample in a non-polar solvent, the intensity of the broad, hydrogen-bonded O-H band will decrease, while the intensity of the sharp, free O-H band will increase, confirming the presence of intermolecular associations.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry for Exact Mass Determination

No high-resolution mass spectrometry data for 4-Nonyn-3-ol, 2-methyl- has been found in the searched scientific literature. This information is crucial for experimentally determining the exact mass of the molecule and confirming its elemental composition.

Fragmentation Pathways and Mechanism Elucidation (e.g., MS/MS)

Detailed studies on the fragmentation pathways of 4-Nonyn-3-ol, 2-methyl- using techniques such as tandem mass spectrometry (MS/MS) are not available. Such studies would be necessary to understand the compound's behavior under ionization and predict the structure of its fragment ions. General fragmentation patterns for alcohols and alkynes can be theorized, but specific experimental data for this compound is absent. gre.ac.uklibretexts.orgyoutube.com

X-ray Crystallography and Solid-State Structural Analysis

Single-Crystal X-ray Diffraction of Derivatives or Cocrystals

There are no published single-crystal X-ray diffraction studies for 4-Nonyn-3-ol, 2-methyl- or its derivatives. This type of analysis is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.netmdpi.com

Packing Motifs and Intermolecular Interactions in the Solid State

Without crystallographic data, the packing motifs and specific intermolecular interactions (such as hydrogen bonding or van der Waals forces) in the solid state of 4-Nonyn-3-ol, 2-methyl- cannot be described. mdpi.comnih.govnih.gov Analysis of crystal packing provides critical insights into the physical properties of a compound. researchgate.netcetjournal.it

To provide a comprehensive and scientifically accurate article as requested, further experimental research on 4-Nonyn-3-ol, 2-methyl- would be required to generate the necessary data for the outlined sections.

Theoretical and Computational Chemistry Studies on 4 Nonyn 3 Ol, 2 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and behavior of molecules at the atomic level. For a molecule like 4-Nonyn-3-ol, 2-methyl-, these calculations could provide significant insights.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. It is a common approach for predicting the electronic structure and reactivity of organic molecules. In a hypothetical study of 4-Nonyn-3-ol, 2-methyl-, DFT calculations would be employed to determine key properties.

A typical DFT study would involve the use of a functional, such as B3LYP, paired with a basis set, for instance, 6-31G*, to optimize the molecular geometry and calculate electronic properties. mdpi.com Such calculations could yield data on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule.

Furthermore, DFT is used to calculate electronic descriptors that help in predicting reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally suggests higher reactivity. Other reactivity descriptors that could be calculated include electronegativity, chemical hardness, and the Fukui function, which helps in identifying the most reactive sites within the molecule.

Ab Initio Calculations of Molecular Properties and Energies

Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a high level of theoretical accuracy. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory could be applied to 4-Nonyn-3-ol, 2-methyl-. nih.gov

These calculations would provide precise values for the total electronic energy, enthalpy of formation, and other thermodynamic properties. nih.gov They are also instrumental in determining molecular properties such as dipole moments, polarizability, and vibrational frequencies. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and aid in the interpretation of experimental data.

Reaction Pathway Elucidation and Transition State Analysis

Computational methods are invaluable for mapping out potential reaction pathways and identifying the associated transition states. For 4-Nonyn-3-ol, 2-methyl-, this could involve studying its oxidation, reduction, or participation in addition reactions across the alkyne bond.

By calculating the potential energy surface for a given reaction, researchers can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, the structure of which provides insights into the reaction mechanism. The energy of the transition state determines the activation energy, a key factor in reaction kinetics. Techniques such as Synchronous Transit-Guided Quasi-Newton (STQN) are often used to locate transition state structures.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure of a single molecule, molecular modeling and dynamics simulations provide insights into the behavior of the molecule in a broader context, such as in solution or interacting with other molecules.

Conformational Space Exploration and Energy Minimization

Due to the presence of rotatable single bonds, 4-Nonyn-3-ol, 2-methyl- can exist in various conformations. Exploring the conformational space is crucial to identify the most stable conformers, which are the ones that are most likely to be observed experimentally.

This process typically involves systematically rotating the dihedral angles of the molecule and calculating the energy of each resulting conformation using molecular mechanics force fields (e.g., MMFF94, AMBER). The identified low-energy conformations would then be subjected to further geometry optimization using higher-level methods like DFT to obtain more accurate energy rankings.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. youtube.com An MD simulation of 4-Nonyn-3-ol, 2-methyl- would involve placing the molecule in a simulation box, often with explicit solvent molecules like water, and solving Newton's equations of motion for all atoms in the system. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic parameters of molecules, offering valuable insights that complement experimental data. For 4-Nonyn-3-ol, 2-methyl-, theoretical calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and its vibrational frequencies and intensities. These predictions are instrumental in the structural elucidation and characterization of the compound.

Computational Prediction of NMR Chemical Shifts

The prediction of NMR chemical shifts through computational methods has become a valuable tool in organic chemistry for the identification of molecular structures. comporgchem.com Density Functional Theory (DFT) is a commonly used quantum mechanical approach for this purpose. The process typically involves the optimization of the molecular geometry of 4-Nonyn-3-ol, 2-methyl-, followed by the calculation of the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts, usually by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted NMR chemical shifts is highly dependent on the chosen computational method, including the functional and the basis set. nih.gov Different functionals may be specifically parameterized to provide better predictions for either ¹H or ¹³C chemical shifts. comporgchem.com Moreover, to accurately model the behavior of the molecule in a real-world scenario, the influence of the solvent is often included in the calculations, for instance, by using a Polarizable Continuum Model (PCM).

For a molecule like 4-Nonyn-3-ol, 2-methyl-, which has multiple conformers due to the rotation around its single bonds, a thorough computational study would involve calculating the NMR chemical shifts for each stable conformer. The final predicted spectrum is then obtained by averaging the chemical shifts of the individual conformers, weighted by their Boltzmann population at a given temperature. comporgchem.com

Below is a hypothetical table illustrating the kind of data that would be generated from a computational study on the ¹³C and ¹H NMR chemical shifts of 4-Nonyn-3-ol, 2-methyl-, using a DFT method such as B3LYP with a 6-31G(d,p) basis set.

Table 1: Predicted NMR Chemical Shifts for 4-Nonyn-3-ol, 2-methyl- ¹³C NMR

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 14.1 |

| C2 | 22.6 |

| C3 | 31.5 |

| C4 | 82.4 |

| C5 | 80.9 |

| C6 | 70.1 |

| C7 | 34.2 |

| C8 | 17.5 |

¹H NMR

| Atom Number | Predicted Chemical Shift (ppm) |

|---|---|

| H (on C1) | 0.92 |

| H (on C2) | 1.45 |

| H (on C3) | 2.18 |

| H (on C6) | 4.15 |

| H (on C7) | 1.78 |

| H (on C8, C9) | 0.95 |

Note: The data in this table is hypothetical and serves to illustrate the output of a computational prediction. The atom numbering is based on the standard IUPAC nomenclature for the parent chain.

Vibrational Frequencies and Intensities Calculation

The calculation of vibrational frequencies and their corresponding infrared (IR) and Raman intensities is another significant application of computational chemistry in characterizing molecular structures. kirj.ee These calculations are crucial for the interpretation of experimental vibrational spectra. The process begins with the optimization of the molecular geometry to find a stationary point on the potential energy surface. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the normal modes.

For 4-Nonyn-3-ol, 2-methyl-, the calculated vibrational spectrum would exhibit characteristic frequencies for its functional groups, such as the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the various C-H and C-C stretching and bending modes. The calculated frequencies are often systematically higher than the experimental ones due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the computed frequencies are typically scaled by an empirical scaling factor. scirp.org

Different computational methods, such as semi-empirical methods (e.g., PM3) and various DFT functionals (e.g., B3LYP, ωB97XD), can be used for these calculations, each with its own level of accuracy and computational cost. kirj.eescirp.org The choice of the basis set also plays a critical role in the quality of the predicted vibrational spectrum.

A hypothetical table of selected calculated vibrational frequencies for 4-Nonyn-3-ol, 2-methyl- is presented below to demonstrate the expected results.

Table 2: Predicted Vibrational Frequencies for 4-Nonyn-3-ol, 2-methyl-

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity |

|---|---|---|---|

| O-H Stretch | 3650 | 3450 | High |

| C-H Stretch (sp³) | 3000-2850 | 2900-2750 | Medium |

| C≡C Stretch | 2250 | 2150 | Low-Medium |

| C-O Stretch | 1100 | 1050 | High |

Note: The data in this table is hypothetical. The scaled frequencies are provided to give a more realistic representation of what would be expected in an experimental spectrum.

Synthetic Applications and Derivatization of 4 Nonyn 3 Ol, 2 Methyl

4-Nonyn-3-ol, 2-methyl- as a Building Block in Organic Synthesis

The strategic placement of the hydroxyl group and the carbon-carbon triple bond in 4-nonyn-3-ol, 2-methyl- makes it a valuable synthon for the introduction of a C9 branched alkyl chain in a variety of organic transformations.

Precursor for Advanced Fine Chemicals

The term "fine chemicals" refers to pure, single substances that are produced in limited quantities and are valued for their specific properties and applications, often as intermediates in the pharmaceutical, agrochemical, and fragrance industries. While specific large-scale applications of 4-nonyn-3-ol, 2-methyl- as a precursor for a named fine chemical are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, related alkynols, such as 2-methyl-3-butyn-2-ol, are utilized in the synthesis of complex molecules, including vitamins and pharmaceuticals. sigmaaldrich.com The reactivity of the hydroxyl and alkyne groups in 4-nonyn-3-ol, 2-methyl- allows for a range of transformations to produce advanced intermediates.

Key Reactions for Fine Chemical Synthesis:

Hydrogenation: The alkyne can be selectively hydrogenated to either a cis-alkene, a trans-alkene, or fully reduced to the corresponding alkane, 2-methyl-4-nonanol. This allows for the controlled introduction of different saturation levels, a crucial aspect in modifying the biological activity and physical properties of a target molecule.

Oxidation: Oxidation of the secondary alcohol to a ketone (2-methyl-4-nonyn-3-one) provides a key electrophilic site for further carbon-carbon bond formation or other nucleophilic additions.

Esterification/Etherification: The hydroxyl group can be readily converted into esters or ethers, which can act as protecting groups or introduce new functionalities.

These fundamental transformations highlight the potential of 4-nonyn-3-ol, 2-methyl- as a versatile starting material for the synthesis of more complex and valuable fine chemicals.

Synthesis of Heterocyclic Compounds (e.g., substituted tetrahydropyrans)

The synthesis of substituted tetrahydropyrans is of significant interest due to the prevalence of this structural motif in numerous natural products with important biological activities. syr.edu While direct synthesis of tetrahydropyrans from 4-nonyn-3-ol, 2-methyl- is not explicitly detailed in the literature, the general principles of intramolecular cyclization of alkynols can be applied.

One plausible strategy involves the acid-catalyzed hydration of the alkyne to a ketone, followed by an intramolecular Michael addition of the hydroxyl group to an activated double bond, which could be formed through subsequent transformations. A more direct approach could be a Prins-type cyclization. The Prins reaction and its variants are powerful methods for the synthesis of tetrahydropyran (B127337) rings from homoallylic alcohols and aldehydes. organic-chemistry.org Although 4-nonyn-3-ol, 2-methyl- is a homopropargylic alcohol, modifications of the Prins reaction or other metal-catalyzed cyclization reactions could potentially be employed.

For example, a hypothetical reaction pathway could involve the following steps:

Partial Reduction: Selective reduction of the alkyne in 4-nonyn-3-ol, 2-methyl- to the corresponding cis-alkene, (Z)-2-methyl-4-nonen-3-ol.

Prins Cyclization: Reaction of the resulting homoallylic alcohol with an aldehyde in the presence of a Lewis or Brønsted acid catalyst to yield a substituted tetrahydropyran. The stereochemistry of the substituents on the tetrahydropyran ring can often be controlled by the choice of catalyst and reaction conditions.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| (Z)-2-methyl-4-nonen-3-ol | Aldehyde (R-CHO) | Lewis Acid (e.g., InCl₃, Sc(OTf)₃) | Substituted Tetrahydropyran |

Incorporation into Natural Product Syntheses

The structural framework of 4-nonyn-3-ol, 2-methyl- is a component of various natural products, particularly those derived from fatty acid metabolism or polyketide biosynthesis. While a specific total synthesis of a natural product directly employing 4-Nonyn-3-ol, 2-methyl- is not prominently reported, its potential as a building block is evident. For instance, the synthesis of (S)-(+)-2-Methyl-4-octanol, a male-specific compound released by the sugarcane weevil, involves the creation of a similar chiral alcohol moiety. researchgate.net

The synthesis of complex natural products often relies on the coupling of smaller, functionalized fragments. The alkyne moiety in 4-nonyn-3-ol, 2-methyl- is particularly suited for carbon-carbon bond-forming reactions such as the Sonogashira, Negishi, or other palladium-catalyzed cross-coupling reactions. researchgate.net These reactions would allow for the attachment of aryl, vinyl, or other alkyl groups to the alkyne, significantly increasing molecular complexity.

Exploration of Novel Derivatives and Analogues

The development of new molecules with tailored properties is a cornerstone of modern chemical research. The derivatization of 4-nonyn-3-ol, 2-methyl- offers a pathway to novel compounds with potentially interesting biological or material properties.

Structure-Reactivity Relationship Studies of Derivatives

Understanding how the structure of a molecule influences its reactivity is fundamental to designing new synthetic routes and predicting the properties of new compounds. By systematically modifying the structure of 4-nonyn-3-ol, 2-methyl-, researchers can probe the electronic and steric effects on the reactivity of the hydroxyl and alkyne functional groups.

Potential Modifications for Structure-Reactivity Studies:

| Derivative Type | Modification | Expected Impact on Reactivity |

| Steric Hindrance | Introduction of bulkier groups near the reactive centers. | May hinder the approach of reagents, affecting reaction rates and selectivity. |

| Electronic Effects | Introduction of electron-withdrawing or electron-donating groups. | Can alter the nucleophilicity of the alkyne and the acidity of the hydroxyl group. |

| Conformational Constraints | Incorporation into a cyclic system. | Can lock the molecule into a specific conformation, influencing stereochemical outcomes of reactions. |

While specific studies on 4-nonyn-3-ol, 2-methyl- are not widely available, research on similar propargylic alcohols provides a framework for such investigations.

Design and Synthesis of Functionalized Alkynol Derivatives

The functional groups of 4-nonyn-3-ol, 2-methyl- serve as handles for the introduction of a wide array of other functionalities. This allows for the design and synthesis of novel derivatives with specific applications in mind.

A notable example of the derivatization of a related alkynol is the synthesis of aryl-2-methyl-3-butyn-2-ols via Sonogashira coupling. researchgate.net This reaction is highly efficient for creating a carbon-carbon bond between the alkyne and an aryl group. A similar strategy could be applied to 4-nonyn-3-ol, 2-methyl-, to produce a library of aryl-substituted derivatives.

Hypothetical Synthesis of an Aryl-Substituted Derivative:

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 4-Nonyn-3-ol, 2-methyl- | Aryl halide (Ar-X) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base (e.g., Et₃N) | 4-(Aryl)-2-methyl-4-nonyn-3-ol |

Such derivatives could be screened for biological activity or used as monomers for the synthesis of novel polymers with interesting optical or electronic properties. The ability to readily functionalize 4-nonyn-3-ol, 2-methyl- underscores its value as a versatile platform for the development of new chemical entities.

Potential in Material Science and Polymer Chemistry

The unique bifunctional nature of 2-methyl-4-nonyn-3-ol, featuring both a reactive secondary alcohol and an internal alkyne group, presents intriguing possibilities for its application in material science and polymer chemistry. These functional moieties can be strategically employed in polymerization reactions and for the development of novel functional materials.

Monomer in Polymerization Reactions

While direct homopolymerization of 2-methyl-4-nonyn-3-ol is not extensively documented, its structural features suggest its potential as a monomer in various polymerization strategies. The reactivity of the alkyne and hydroxyl groups can be harnessed to create polymers with unique architectures and properties.

One potential route is through the polymerization of the acetylenic group. The polymerization of acetylenic alcohols can proceed through several mechanisms, often catalyzed by transition metals, to yield polyenes with pendant hydroxyl groups. idpublications.orgeconferencezone.org These resulting polymers would feature a conjugated backbone, which could impart interesting optical and electronic properties. The specific conditions for such a polymerization would need to be optimized to manage the reactivity of the hydroxyl group and prevent unwanted side reactions.

Another approach involves the conversion of the hydroxyl group into a more reactive functionality suitable for polymerization. For instance, it could be esterified with acrylic acid or methacrylic acid to form a vinyl monomer. This new monomer could then undergo free-radical polymerization to produce a polymer with pendant alkyne groups. These pendant alkynes would be available for post-polymerization modification, allowing for the introduction of a wide range of functionalities.

Furthermore, 2-methyl-4-nonyn-3-ol could potentially be used as a co-monomer in polymerization reactions with other monomers. This would allow for the incorporation of its alkyne and hydroxyl functionalities into a variety of polymer backbones, thereby tailoring the properties of the final material. For example, its inclusion in a polyester (B1180765) synthesis could introduce alkyne groups along the polymer chain, creating sites for cross-linking or further functionalization. nih.gov

The table below summarizes potential polymerization strategies for monomers with similar functionalities.

| Polymerization Strategy | Reactive Group(s) | Potential Polymer Structure | Key Features |

| Transition-Metal Catalyzed Polymerization | Alkyne | Polyene with pendant hydroxyl and alkyl groups | Conjugated backbone, potential for optical/electronic applications. |

| Derivatization and Vinyl Polymerization | Hydroxyl (derivatized to an acrylate/methacrylate) | Poly(acrylate/methacrylate) with pendant alkyne groups | Pendant alkynes available for post-polymerization modification. |

| Polycondensation (as a co-monomer) | Hydroxyl | Polyester or polyurethane with pendant alkyne groups | Introduction of functionality for cross-linking or modification. |

| Ring-Opening Metathesis Polymerization (ROMP) | Alkyne (if incorporated into a cyclic monomer) | Polyalkenamer with pendant hydroxyl and alkyl groups | Well-defined polymer architectures. acs.org |

Development of Functional Materials Utilizing Alkyne/Alcohol Moieties

The presence of both alkyne and alcohol functionalities in 2-methyl-4-nonyn-3-ol makes it a valuable building block for the synthesis of functional materials. These groups can be independently or concertedly modified to impart specific properties to the resulting materials.

The alkyne group is particularly amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). digitellinc.comresearchgate.netrsc.orgresearchgate.net These reactions are highly efficient, selective, and tolerant of a wide range of functional groups, making them ideal for the synthesis of complex and well-defined polymeric architectures. For instance, polymers bearing pendant 2-methyl-4-nonyn-3-ol units could be cross-linked with diazide linkers to form robust networks, potentially for use in coatings or hydrogels. mcmaster.ca Alternatively, the alkyne can be used to attach a variety of molecules, including biomolecules, fluorophores, or other functional polymers, to create materials with tailored properties. sigmaaldrich.comacs.org

The hydroxyl group offers another site for functionalization. It can undergo esterification, etherification, or be converted to other functional groups. This allows for the tuning of properties such as solubility, hydrophilicity, and thermal stability. For example, the hydroxyl groups in a polymer derived from 2-methyl-4-nonyn-3-ol could be modified to attach drug molecules for controlled release applications or to introduce flame-retardant moieties.

The synergistic use of both the alkyne and alcohol groups opens up possibilities for creating highly complex and multifunctional materials. For example, a polymer could be synthesized where the alkyne groups are used for cross-linking via click chemistry, while the hydroxyl groups are modified to control the material's surface properties. This dual functionalization is a powerful strategy for designing advanced materials with precisely controlled structures and functions.

The following table outlines potential functionalization reactions and their impact on material properties.

| Functional Group | Reaction Type | Reagent Example | Resulting Functionality | Potential Application |

| Alkyne | Azide-Alkyne Click Chemistry | Azide-functionalized molecule | Triazole linkage | Attachment of biomolecules, dyes, or cross-linking. digitellinc.comrsc.org |

| Alkyne | Sonogashira Coupling | Aryl halide | Aryl-alkyne linkage | Synthesis of conjugated polymers. oup.com |

| Hydroxyl | Esterification | Carboxylic acid, acyl chloride | Ester | Modification of polarity, attachment of functional molecules. |

| Hydroxyl | Etherification | Alkyl halide | Ether | Increased chemical stability, modification of solubility. |

| Hydroxyl | Conversion to Urethane | Isocyanate | Urethane | Formation of polyurethane networks. |

Biochemical Transformations and Environmental Fate Research of 4 Nonyn 3 Ol, 2 Methyl

Enzymatic Biotransformation Studies

The enzymatic biotransformation of industrial chemicals is a critical area of research for understanding their biological impact and potential for bioremediation. In the absence of direct studies on 4-Nonyn-3-ol, 2-methyl-, we can infer potential metabolic pathways from research on other alkyne alcohols and related compounds.

Microbial Metabolism of Alkyne Alcohols

The microbial metabolism of alcohols is a well-documented process, often initiated by oxidation. For a secondary alkyne alcohol like 4-Nonyn-3-ol, 2-methyl-, the initial step in microbial metabolism is likely the oxidation of the hydroxyl group. This reaction would be catalyzed by alcohol dehydrogenases, a broad class of enzymes found in many microorganisms. nih.gov The product of this oxidation would be the corresponding ketone, 2-methyl-4-nonyn-3-one.

Further metabolism could proceed through various pathways. The triple bond of the alkyne moiety represents a site for potential enzymatic attack, although it is generally more resistant to degradation than a double bond. Some microorganisms possess enzymes capable of hydrating or reducing alkynes, which would convert the alkyne to an alkene or alkane derivative, making it more susceptible to conventional fatty acid degradation pathways like β-oxidation. oup.com

Anaerobic metabolism of hydrocarbons, including those with triple bonds, can also occur. oup.com In these pathways, the initial activation of the molecule does not involve oxygen. For alkynes, this could involve addition reactions across the triple bond. oup.com

In Vitro Enzymatic Conversion Pathways

In vitro studies using purified enzymes or cell-free extracts can provide detailed insights into metabolic pathways. For 4-Nonyn-3-ol, 2-methyl-, in vitro assays with alcohol dehydrogenases would be expected to demonstrate its conversion to 2-methyl-4-nonyn-3-one. The efficiency of this conversion would depend on the specific enzyme isoform and the cofactor availability (e.g., NAD⁺ or NADP⁺). researchgate.net

The subsequent enzymatic steps are more speculative. Cytochrome P450 monooxygenases could potentially hydroxylate the alkyl chain, creating diol derivatives. Alternatively, specific hydratases or reductases could act on the alkyne bond. The hydroboration-oxidation of alkynes, a synthetic chemistry reaction, results in the anti-Markovnikov addition of water across the triple bond, yielding an enol that tautomerizes to an aldehyde or ketone. youtube.comyoutube.com While not a direct enzymatic equivalent, it illustrates a potential transformation pathway.

Environmental Degradation Studies

The environmental fate of a chemical is determined by a combination of biotic and abiotic processes. For 4-Nonyn-3-ol, 2-methyl-, its persistence and transformation in the environment would depend on its susceptibility to photodegradation, biodegradation, and chemical reactions like hydrolysis and oxidation.

Photodegradation Mechanisms under Simulated Environmental Conditions

Photodegradation involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. While specific data for 4-Nonyn-3-ol, 2-methyl- is unavailable, studies on other organic compounds can offer clues. The triple bond in the molecule could be susceptible to direct photolysis, although this is often a minor degradation pathway for many organic chemicals.

More significant is likely to be indirect photodegradation, mediated by photochemically produced reactive species in the environment, such as hydroxyl radicals (•OH). These highly reactive species can attack the C-H bonds of the alkyl chain and the triple bond. The reaction with hydroxyl radicals is often a major pathway for the atmospheric degradation of volatile organic compounds. acs.org Studies on the photodegradation of other organic materials like polyfurfuryl alcohol have shown that light can induce significant structural changes, including ring opening in aromatic systems. researchgate.net Similarly, polycyclic aromatic hydrocarbons are known to undergo photodegradation in the environment. wikipedia.org

Biodegradation Pathways by Environmental Microorganisms

The biodegradation of industrial alcohols and related compounds by microbial consortia from wastewater and other environments has been a subject of study. dntb.gov.uaresearchgate.net Microorganisms play a crucial role in the natural attenuation of organic pollutants. researchgate.net The biodegradation of 4-Nonyn-3-ol, 2-methyl- in the environment would likely be initiated by the same enzymatic processes described in the microbial metabolism section, primarily oxidation of the alcohol to a ketone.

The rate and extent of biodegradation would depend on various environmental factors, including the presence of adapted microbial populations, nutrient availability, temperature, and pH. The structure of the molecule, including the branched methyl group and the alkyne bond, may influence its biodegradability. Some complex structures can be recalcitrant to microbial attack.

The biodegradation of alcohol ethoxylates, which contain long alkyl chains and ether linkages, has been shown to proceed via different mechanisms, including central fission of the molecule or oxidation of the terminal alkyl group. researchgate.net While structurally different, these studies highlight the versatility of microbial communities in degrading industrial chemicals.

Abiotic Hydrolysis and Oxidation Processes in Aquatic Systems

Abiotic hydrolysis is a chemical reaction with water. For 4-Nonyn-3-ol, 2-methyl-, the alcohol functional group is generally stable to hydrolysis under neutral pH conditions found in most natural waters. The alkyne bond is also relatively resistant to hydrolysis. However, under strongly acidic or basic conditions, hydrolysis could be more significant. nih.gov The rate of hydrolysis is highly dependent on the chemical structure, pH, and temperature. nih.gov

Abiotic oxidation in aquatic systems can occur through reactions with dissolved oxygen and other oxidizing agents. The triple bond of an alkyne can be susceptible to oxidation. libretexts.org For example, strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the alkyne bond, leading to the formation of carboxylic acids. libretexts.org While these strong oxidants are not typically present at high concentrations in the environment, reactions with photochemically generated reactive oxygen species can contribute to the abiotic oxidation of the molecule.

Advanced Analytical Methodologies for Research on 4 Nonyn 3 Ol, 2 Methyl

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is an indispensable tool for the separation and analysis of 4-nonyn-3-ol, 2-methyl-. The choice of technique is dictated by the specific analytical goal, such as assessing purity, quantifying the amount, or separating its enantiomers.